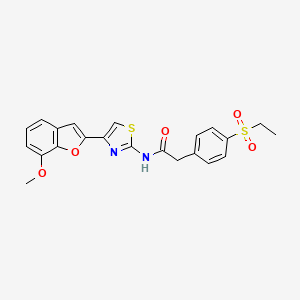
3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H26N10O2S and its molecular weight is 530.61. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
A study by Kim et al. (2004) focused on synthesizing a series of substituted pyridines and purines containing 2,4-thiazolidinedione, similar in structure to the compound . These compounds were evaluated for their effects on triglyceride accumulation in cells and their hypoglycemic and hypolipidemic activity in diabetic mice. This research highlights the potential use of such compounds in pharmacological studies and metabolic disease treatment (Kim et al., 2004).
Receptor Affinity and Pharmacological Evaluation
Another study by Chłoń-Rzepa et al. (2013) examined derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, which are structurally similar to the compound . This research aimed at exploring their affinity for serotonin receptors and their potential psychotropic activity. The findings are significant for understanding the interaction of such compounds with brain chemistry and their possible use in treating mental health disorders (Chłoń-Rzepa et al., 2013).
Structure-Activity Relationships
Zagórska et al. (2015) synthesized and tested a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity to serotoninergic and dopaminergic receptors. This study is important for understanding how modifications in the chemical structure of such compounds can influence their biological activity and potential therapeutic applications (Zagórska et al., 2015).
Analgesic Activity
A study by Zygmunt et al. (2015) on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which share structural similarities with the compound , revealed significant analgesic and anti-inflammatory activity. This research suggests the potential of these compounds in developing new pain and inflammation management drugs (Zygmunt et al., 2015).
特性
IUPAC Name |
3-methyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N10O2S/c1-31-21-20(22(36)27-24(31)37)34(16-17-38-25-28-29-30-35(25)19-10-6-3-7-11-19)23(26-21)33-14-12-32(13-15-33)18-8-4-2-5-9-18/h2-11H,12-17H2,1H3,(H,27,36,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTVCCRRHBIBGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCSC5=NN=NN5C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride](/img/structure/B2375413.png)

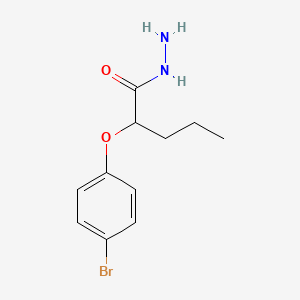
![4-Hydroxy-7-pyridin-3-yl-9-trifluoromethyl-1H-thieno[2,3-b;4,5-b']dipyridin-2-one](/img/structure/B2375419.png)
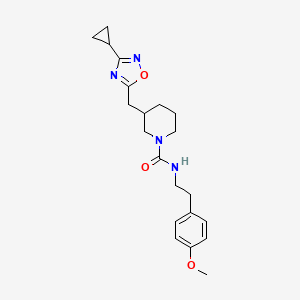
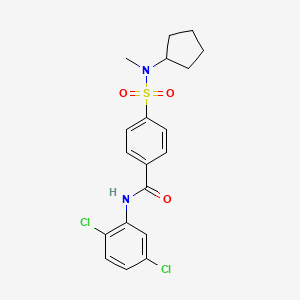

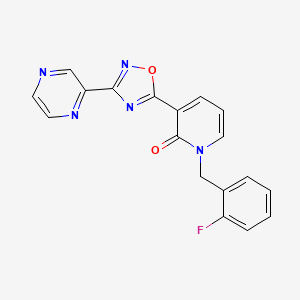
![N-[(3-Cyclopropylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2375429.png)
![N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2375430.png)
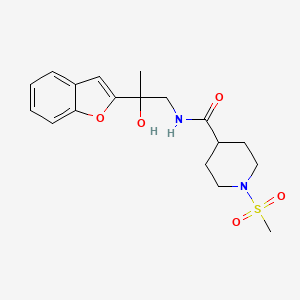

![N-(4-fluorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2375435.png)
